molecular formula C6H10O3S B13450799 2-(1,4-Oxathian-2-yl)acetic acid CAS No. 1520913-06-7

2-(1,4-Oxathian-2-yl)acetic acid

Cat. No.: B13450799
CAS No.: 1520913-06-7
M. Wt: 162.21 g/mol
InChI Key: UNUOQPWHUPOJRN-UHFFFAOYSA-N
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Description

2-(1,4-Oxathian-2-yl)acetic acid is an organic compound with the molecular formula C6H10O3S It is a derivative of oxathiane, a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-oxathian-2-yl)acetic acid typically involves the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid . This precursor hydroxy-acid is formed by the hydrolysis of the product obtained from the free radical addition of thioglycolic acid to vinyl acetate . The reaction conditions for this synthesis often include the use of potassium fluoride in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route mentioned above to achieve higher yields and purity, possibly through the use of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxathian-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1,4-Oxathian-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,4-oxathian-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its sulfur atom can participate in redox reactions, while the carboxylic acid group can undergo typical acid-base reactions. These interactions enable the compound to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Oxathian-2-yl)acetic acid is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms

Properties

CAS No.

1520913-06-7

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

2-(1,4-oxathian-2-yl)acetic acid

InChI

InChI=1S/C6H10O3S/c7-6(8)3-5-4-10-2-1-9-5/h5H,1-4H2,(H,7,8)

InChI Key

UNUOQPWHUPOJRN-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(O1)CC(=O)O

Origin of Product

United States

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